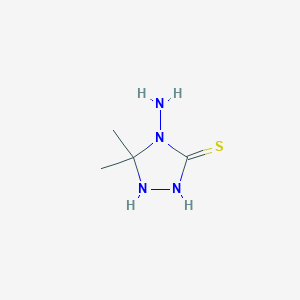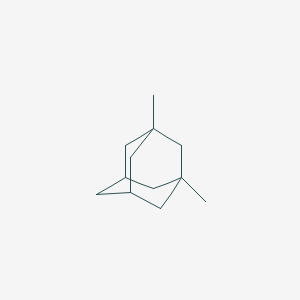
1,3-Dimethyladamantane
Übersicht
Beschreibung
1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a unique cage-like structure that is a cornerstone in the field of supramolecular chemistry and material science. The molecule consists of a diamondoid structure with two methyl groups attached at the 1 and 3 positions of the adamantane framework .
Synthesis Analysis
The synthesis of 1,3-DMA has been achieved through a process starting from perhydroacenaphthene, using AlCl_3 as a catalyst at 70°C for 1 hour. This method resulted in a 66.9% total yield, and the structure of the synthesized compound was confirmed by ^1H NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,3-DMA has been studied using spectroscopic techniques. IR and Raman spectroscopy, along with proton spin–lattice relaxation time measurements, have been employed to investigate the order–disorder phase transition in 1,3-DMA. These studies suggest that the ordered phase of 1,3-DMA may have an orthorhombic or monoclinic structure with at least two molecules per unit cell .
Chemical Reactions Analysis
1,3-DMA undergoes various chemical reactions, including biomimetic oxidation and photoinitiated oxidation. In a Gif-type system containing Fe^2+ salt, picolinic acid, and pyridine, 1,3-DMA is oxidized to form a tertiary alcohol through the intermediate formation of a radical cation . Additionally, photoinitiated oxidation in the presence of group VI and VIII metal complexes leads to a variety of products, including alcohols, ketones, and keto alcohols . The oxidation of 1,3-DMA by hydrogen peroxide in the presence of lacuna polyoxometallates has also been established, with the nature of the polyoxometallate influencing the selectivity towards tertiary or secondary carbon atom oxidation .
Physical and Chemical Properties Analysis
The thermodynamic properties of 1,3-DMA have been extensively studied. The boiling temperature, vapor pressure, and enthalpy of vaporization have been measured, with the normal boiling temperature being 476.53 K and the enthalpy of vaporization at 308.15 K being 49.21 ± 0.2 kJ·mol^−1 . The heat capacity of 1,3-DMA has been measured over a wide temperature range, revealing the existence of two crystalline phases and a solid-to-solid transition before fusion into a plastic crystalline phase . The densities of the liquid phase have also been measured at various temperatures .
Wissenschaftliche Forschungsanwendungen
1. Polymorphism Study
- Application Summary: The polymorphism of 1,3-dimethyladamantane (13DMA) has been studied using X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high pressure .
- Methods of Application: The study involved the use of X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high pressure .
- Results: 13DMA exhibits a low-temperature ordered monoclinic phase which transforms at 222.6 ± 0.5 K into a high-temperature hexagonal plastic phase, stable up to the melting point at 246.8 ± 0.5 K at normal pressure .
2. High Energy-Density Hydrocarbon Fuels
- Application Summary: 1,3-Dimethyladamantane (1,3-DMA) is being studied as a new potential candidate for high energy-density hydrocarbon fuels .
- Methods of Application: The study involved determining densities, viscosities, surface tensions, and refractive indices for binary mixtures of 1,3-DMA with each of four C10 alkanes .
- Results: The results could provide important reference information for the development and performance of new high energy-density hydrocarbon fuels .
3. Synthesis of 1,3-Dibromo-5,7-Dimethyladamantane
- Application Summary: 1,3-Dimethyladamantane was used in the synthesis of 1,3-dibromo-5,7-dimethyladamantane .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The result of the reaction is the compound 1,3-dibromo-5,7-dimethyladamantane .
4. Oxidation to Yield Adamantanols
- Application Summary: 1,3-Dimethyladamantane can react with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The reaction yields 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
5. Synthesis of Antiviral and Neurotropic Drugs
- Application Summary: 1,3-Dimethyladamantane is used as a starting compound for the synthesis of 3,5-dimethyladamantan-1-amine, which is the active component of Memantine, an efficient drug for the treatment of Alzheimer’s disease and other disorders of the central nervous system at early stages .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The result of the reaction is the compound 3,5-dimethyladamantan-1-amine .
6. Memantine Impurity A
- Application Summary: 1,3-Dimethyladamantane is a dimethylated adamantane derivative and is used as an impurity in the synthesis of Memantine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The result of the reaction is Memantine .
7. C-H Insertion Reaction
- Application Summary: 1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The result of the reaction is not detailed in the source .
8. Radical Functionalization
- Application Summary: 1,3-Dimethyladamantane is used in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The result of the reaction is a variety of products incorporating diverse functional groups .
9. Synthesis of 1,3-Dibromo-5,7-Dimethyladamantane
Safety And Hazards
1,3-Dimethyladamantane is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately and the skin should be rinsed with water or shower .
Zukünftige Richtungen
The polymorphism of 1,3-dimethyladamantane has been studied by X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high-pressure . The stability temperature domain of the plastic phases increases with pressure . The ability to form the plastic phase for these compounds as well as a series of adamantanes derivatives is analyzed through the globularity and asphericity parameters derived from the Hirshfeld surface analysis .
Eigenschaften
IUPAC Name |
1,3-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyladamantane | |
CAS RN |
702-79-4 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-3-Dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

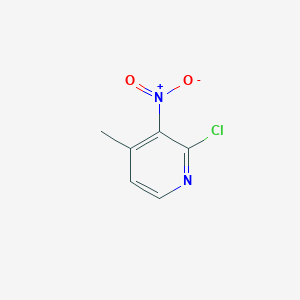
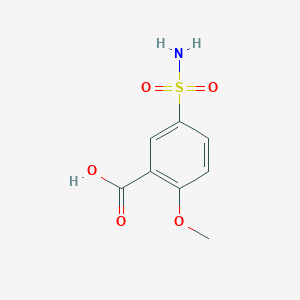
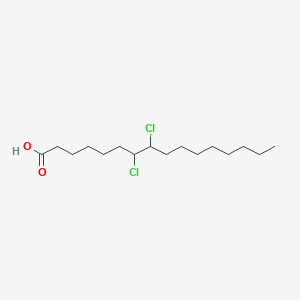
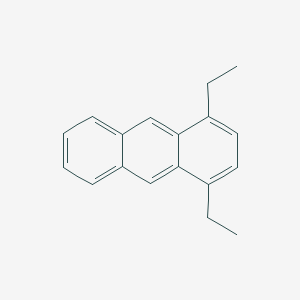
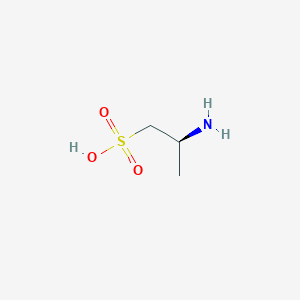
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
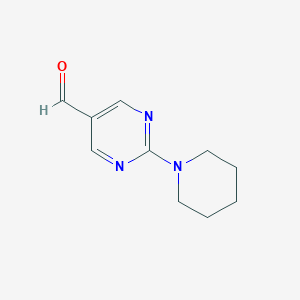
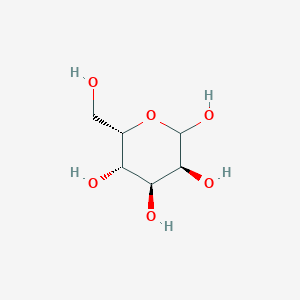
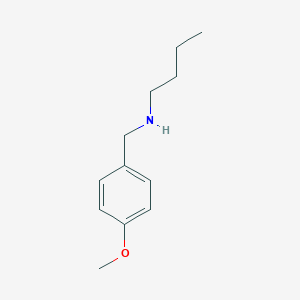
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
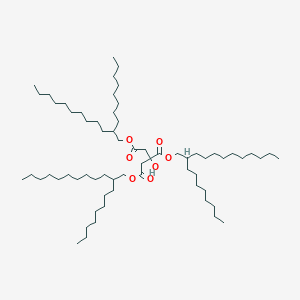
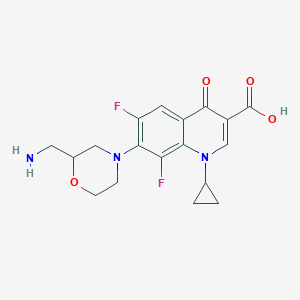
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
